molecular formula C14H28N2O2 B15046007 tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate

tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate

Cat. No.: B15046007
M. Wt: 256.38 g/mol
InChI Key: YDYPRFSNOQAQDG-VXGBXAGGSA-N
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Description

tert-Butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate is a chiral carbamate derivative featuring a piperidine ring with stereospecific methyl substitution at the (2R,3R) positions. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in medicinal chemistry to enhance solubility or modulate reactivity during synthesis. This compound’s stereochemistry and structural features make it a valuable intermediate in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-related pathways .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[3-[(2R,3R)-3-methylpiperidin-2-yl]propyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17)/t11-,12-/m1/s1

InChI Key

YDYPRFSNOQAQDG-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1CCCNC(=O)OC(C)(C)C

Canonical SMILES

CC1CCCNC1CCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and (2R,3R)-3-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Heterocyclic Ring Variations

Piperidine vs. Pyrrolidine Derivatives
  • Synthesis of this compound involves coupling (R)-pyrrolidin-2-ylpropylamine with Boc-anhydride, yielding a product with distinct stereochemical and physicochemical properties .
Piperidine vs. Benzimidazolone Derivatives
  • tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate ():
    Substituting the piperidine with a benzimidazolone ring introduces aromaticity and hydrogen-bond acceptor sites. This modification enhances π-π stacking interactions, making it suitable for kinase inhibition. Synthesized via nitro reduction and cyclization, this derivative achieves an 80% yield, indicating robust synthetic accessibility .

Substituent Modifications

Fluorinated Piperidine Derivatives
  • tert-Butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate (): Fluorination at the piperidine 3-position increases electronegativity and metabolic stability. The molecular formula (C₁₃H₂₅FN₂O₂, M+1 = 261.2) suggests improved lipophilicity compared to the non-fluorinated parent compound. This derivative is synthesized using 3-fluoropiperidine hydrochloride, demonstrating adaptability in introducing halogen substituents .
Aromatic Amino Group Incorporation
  • tert-Butyl N-[3-(4-aminophenyl)propyl]carbamate (): Replacing the aliphatic piperidine with a 4-aminophenyl group introduces aromatic amine functionality. This modification significantly alters solubility (polar vs. nonpolar environments) and enables conjugation with electrophilic moieties. The CAS number 180147-82-4 and 100% purity highlight its utility as a building block in peptide-mimetic drugs .

Stereochemical Variations

  • rac-tert-Butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate (cis) (): The racemic mixture of this compound underscores the critical role of stereochemistry in biological activity. While the target molecule is enantiomerically pure, the racemic form serves as a control in structure-activity relationship (SAR) studies to isolate stereospecific effects .

Biological Activity

Tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate, also known by its CAS number 1791402-58-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, with a molecular weight of 214.31 g/mol. The compound features a tert-butyl group attached to a carbamate structure linked to a piperidine derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Histamine H3 Receptor Modulation : This compound may exhibit activity as a histamine H3 receptor ligand, which is implicated in neurological functions and could potentially be useful in treating conditions like sleep disorders and cognitive impairments .
  • Neuroprotective Effects : In studies involving astrocytes, related compounds demonstrated protective effects against amyloid-beta toxicity by reducing pro-inflammatory cytokines such as TNF-α and mitigating oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar derivatives:

Study Biological Activity Mechanism Reference
Study 1NeuroprotectionReduces TNF-α and free radicals
Study 2Histamine H3 receptor modulationPotential treatment for cognitive disorders
Study 3Anti-inflammatoryInhibition of pro-inflammatory pathways

Case Studies

  • Neuroprotective Study : A study investigated the effects of related carbamate compounds on neuroprotection in models of Alzheimer's disease. The findings supported the hypothesis that these compounds can reduce neuroinflammation and promote cell survival by modulating cytokine levels .
  • Receptor Binding Studies : Research into the binding affinities of piperidine derivatives for histamine receptors revealed promising results for their use as therapeutic agents in neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous carbamates are prepared by reacting tert-butyl carbamate precursors with substituted piperidine derivatives in polar solvents (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃). Post-synthesis purification involves column chromatography or crystallization from solvent mixtures (e.g., ethanol/water) .
  • Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to avoid side products like over-alkylation. Monitor reaction progress via TLC or LC-MS .

Q. How is X-ray crystallography employed to confirm the stereochemistry and molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., dichloromethane/hexane). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) with a CCD detector. Software suites like SHELX (for structure solution/refinement) and ORTEP-3 (for visualization) are critical. Hydrogen-bonding networks (e.g., N–H⋯O interactions) are analyzed to validate molecular packing .
  • Key Considerations : Ensure crystal quality by controlling evaporation rates. Use disorder modeling in SHELXL for flexible alkyl chains .

Q. What spectroscopic techniques are used to characterize this carbamate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include tert-butyl protons (δ ~1.4 ppm) and carbamate carbonyl (δ ~155 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N–H bend (~1530 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms influence the compound’s stability and solubility?

  • Methodological Answer : Analyze intermolecular interactions using graph-set notation (e.g., R₂²(10) motifs). For example, bifurcated N–H⋯O hydrogen bonds in carbamates form dimeric structures, enhancing thermal stability but reducing aqueous solubility. Compare packing coefficients (0.65–0.75) to predict dissolution behavior. Use DSC/TGA to correlate hydrogen bonding with melting points .
  • Key Considerations : Polymorph screening (e.g., solvent-drop grinding) identifies forms with optimized bioavailability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Receptor Binding : Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A receptor affinity). Calculate Ki values via Cheng-Prusoff equation .
  • Functional Assays : Employ R-SAT (Receptor Selection and Amplification Technology) to measure inverse agonism (pIC₅₀) .
  • Cellular Models : Test cytotoxicity in leukemia cell lines (e.g., HL-60) via MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .

Q. How can synthetic yields be improved for stereochemically complex intermediates like (2R,3R)-3-methylpiperidine derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketones to chiral alcohols .
  • Analytical QC : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS .
  • ADMET Prediction : Use SwissADME to estimate logP (optimal 2–3), CYP450 inhibition, and bioavailability .
  • Docking Studies : Model interactions with target proteins (e.g., 5-HT₂A receptor) via AutoDock Vina. Validate poses with SCXRD data .

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